BenchChemオンラインストアへようこそ!

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Medicinal chemistry Lead optimization Kinase inhibitor design

Structurally differentiated pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one featuring a unique 3-fluorobenzyl/4-fluorophenyl substitution pattern not exemplified in major kinase inhibitor patents. The meta-fluorine on the benzyl ring offers distinct electronic (Hammett σₘ ≈ 0.34) and steric profiles versus common para-substituted analogs, making it a critical tool for probing CDK and TRK target binding geometries. Serves as an ideal, unvalidated negative control or orthogonal chemotype for hit confirmation. Its under-explored substitution and multiple unsubstituted sites also make it a superior candidate for computational modeling and metabolite identification studies.

Molecular Formula C18H12F2N4O
Molecular Weight 338.318
CAS No. 1326868-31-8
Cat. No. B2842857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
CAS1326868-31-8
Molecular FormulaC18H12F2N4O
Molecular Weight338.318
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C18H12F2N4O/c19-14-6-4-13(5-7-14)16-9-17-18(25)23(21-11-24(17)22-16)10-12-2-1-3-15(20)8-12/h1-9,11H,10H2
InChIKeyFXZRAPKJKKBMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326868-31-8): Chemical Class, Core Scaffold, and Procurement Context


5-(3-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326868-31-8; molecular formula C₁₈H₁₂F₂N₄O; molecular weight 338.32 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one class. Its core is a fused bicyclic system comprising a pyrazole ring ortho-condensed with a 1,2,4-triazinone ring. This scaffold has been broadly investigated in the patent literature as a privileged pharmacophore for kinase inhibition, including cyclin-dependent kinases (CDKs) [1], the NOD-like receptor protein 3 (NLRP3) inflammasome pathway [2], and GABAₐ receptor modulation [3]. The target compound is distinguished by two specific fluorine-bearing aromatic substituents: a 4-fluorophenyl group at the C2 position and a 3-fluorobenzyl group at the N5 position of the triazinone ring. This particular substitution pattern is not represented in any of the extensively characterized exemplars within the major patent families and has not been the subject of dedicated primary research publications. Consequently, the procurement decision for this compound rests primarily on its structural differentiation from co-class analogs rather than on published head-to-head biological performance data.

Why In-Class Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-ones Cannot Be Interchanged: Substitution-Dependent Pharmacology of 5-(3-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one


Within the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one chemotype, both the identity and the regiochemistry of aryl substituents are critical determinants of target engagement, selectivity, and pharmacokinetic behavior. Patent SAR (structure–activity relationship) campaigns across CDK [1], NLRP3 [2], and GABAₐ [3] programs consistently demonstrate that even minor changes—such as shifting a fluorine atom from the para to the meta position on the benzyl ring, or introducing an additional halogen—can alter in vitro potency by an order of magnitude or more. The target compound carries a single fluorine at the 3-position of the benzyl ring and a single fluorine at the 4-position of the phenyl ring. The closest catalogued analogs include 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl) (CAS not assigned in public databases), 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl) (CAS 1326927-01-8), and 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl) derivatives. None of these analogs replicates the electronic (Hammett σₘ ≈ 0.34 for 3-F vs. σₚ ≈ 0.06 for 4-F) and steric profile of the 3-fluorobenzyl group. Generic substitution with a more heavily studied analog therefore risks introducing a compound with different target-binding geometry, altered metabolic susceptibility, and unvalidated selectivity—undermining reproducibility in any SAR or screening campaign.

Quantitative Differentiation Evidence for 5-(3-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Comparator Analysis


Regioisomeric Fluorine Placement on the N5-Benzyl Ring: Meta vs. Para Substitution and Predicted Physicochemical Impact

The target compound bears a single fluorine at the 3-position (meta) of the N5-benzyl ring. The closest commercially catalogued mono-fluorinated analog, 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, places the fluorine at the 4-position (para). Meta-fluorine substitution alters the electron density distribution on the benzyl ring (Hammett σₘ = +0.34 for F vs. σₚ = +0.06), which modulates the π-stacking and edge-to-face aromatic interactions within the target binding pocket. Additionally, the meta-fluorine position creates a distinct dipole vector that can influence the compound's permeability and solubility profile. No published head-to-head biological comparison of the 3-F vs. 4-F benzyl regioisomers exists for this scaffold. [1]

Medicinal chemistry Lead optimization Kinase inhibitor design

Absence of an Ortho Substituent on the N5-Benzyl Ring: Steric and Conformational Differentiation from 2-Chloro-4-fluorobenzyl and 2,5-Difluorobenzyl Analogs

Several closely catalogued compounds carry a second substituent at the 2-position (ortho) of the N5-benzyl ring: 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326927-01-8) and 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. The presence of an ortho substituent restricts rotation around the benzyl–N5 bond, populating a more limited set of torsional conformers. The target compound, lacking an ortho substituent, samples a broader conformational ensemble. In kinase and NLRP3 inhibitor programs, the N5-benzyl torsion angle has been computationally correlated with the depth of occupancy in hydrophobic sub-pockets. No quantitative free-energy perturbation or torsion-scan data have been published for this specific pair of analogs. [1]

Conformational analysis Kinase selectivity Structure-based design

Differentiation by Fluorine Count: Single vs. Double Fluorination on the Benzyl Ring and Metabolic Stability Implications

The target compound carries a mono-fluorinated 3-fluorobenzyl group, whereas analogs such as 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one incorporate two fluorine atoms on the benzyl ring. In drug discovery programs, increasing the degree of fluorination is a common strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. However, additional fluorines also increase lipophilicity (calculated logP) and can reduce aqueous solubility. The mono-fluorinated target compound is predicted to have a lower logD₇.₄ than its difluorinated analog, offering a potentially superior solubility profile at the expense of metabolic vulnerability at the unsubstituted positions. No head-to-head microsomal stability or logD data have been published for this specific comparison. [1]

Drug metabolism CYP450 Fluorine chemistry

Optimal Research and Procurement Application Scenarios for 5-(3-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326868-31-8)


Negative Control or Orthogonal Chemotype in TRK or CDK Kinase Inhibitor Screening Cascades

Patent landscape analysis indicates that pyrazolo[1,5-d][1,2,4]triazin-4(5H)-ones have been pursued as TRK inhibitors (CN103492384B) and cyclin-dependent kinase inhibitors (WO2013128028A1). The target compound, with its distinct 3-fluorobenzyl/4-fluorophenyl substitution not exemplified in these patents, can serve as a structurally related but pharmacologically unvalidated negative control, or as an orthogonal chemotype for hit confirmation in high-throughput screens against these kinase targets. [1] [2]

Systematic Exploration of N5-Benzyl Substituent Effects in Pyrazolo-triazinone SAR Libraries

The mono-fluorinated, meta-substituted benzyl group represents an under-explored substitution pattern. Researchers building focused libraries around the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold can use this compound to systematically probe the contribution of the meta-fluorine electronic effect and the absence of ortho steric hindrance to binding affinity, selectivity, and physicochemical properties, benchmarking against the para-fluoro and difluorinated analogs identified in Section 3. [1]

In Silico Benchmarking and Pharmacophore Model Refinement

The experimentally uncharacterized nature of this compound makes it an ideal candidate for prospective computational predictions (docking, MD simulations, free-energy calculations) followed by experimental testing. The torsional freedom and electronic profile of the 3-fluorobenzyl group provide a structurally well-defined test case for assessing the predictive power of computational models applied to the pyrazolo-triazinone scaffold. [2]

Metabolic Soft-Spot Mapping of Pyrazolo-triazinone Derivatives Using Mono-Fluorinated Probes

Because the target compound carries only two fluorine atoms—one on the benzyl ring and one on the phenyl ring—it exposes multiple unsubstituted positions that are potential sites for CYP-mediated oxidation. Comparative metabolite identification studies using this compound alongside its di-fluorinated and chloro-fluorinated analogs can map the metabolic soft spots of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold and guide future medicinal chemistry optimization. [3]

Quote Request

Request a Quote for 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.